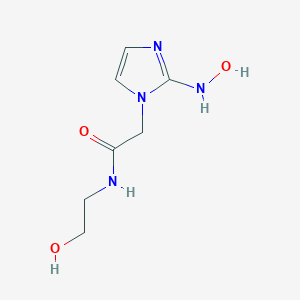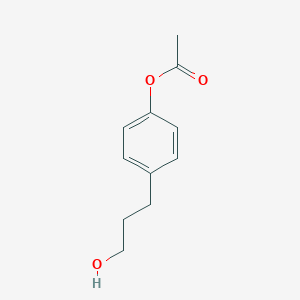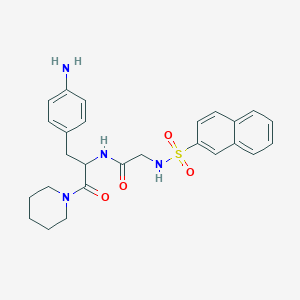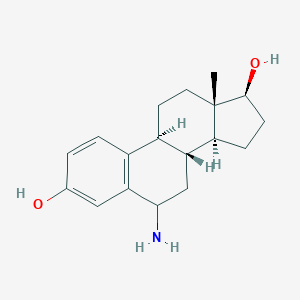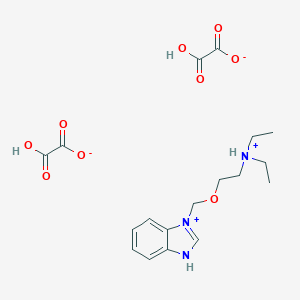
6-Methoxy-2H-1,2,4-benzothiadiazine-3-propanoic acid 1,1-dioxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Methoxy-2H-1,2,4-benzothiadiazine-3-propanoic acid 1,1-dioxide, also known as methotrexate, is a widely used drug in the treatment of various diseases such as cancer, rheumatoid arthritis, and psoriasis. Methotrexate is a folate antagonist that inhibits the synthesis of DNA, RNA, and proteins, and thus, it is a potent chemotherapeutic agent.
Wirkmechanismus
Methotrexate inhibits the enzyme dihydrofolate reductase (DHFR), which is involved in the synthesis of tetrahydrofolate (THF), a cofactor required for the synthesis of DNA, RNA, and proteins. By inhibiting DHFR, 6-Methoxy-2H-1,2,4-benzothiadiazine-3-propanoic acid 1,1-dioxide depletes the intracellular pool of THF, leading to the inhibition of DNA synthesis and cell proliferation. Methotrexate also inhibits the enzyme thymidylate synthase (TS), which is involved in the synthesis of thymidine, a nucleotide required for DNA synthesis.
Biochemical and Physiological Effects:
Methotrexate has several biochemical and physiological effects. It inhibits cell proliferation and induces cell death by apoptosis. Methotrexate also affects the immune system by inhibiting the proliferation of T cells and B cells and reducing the production of cytokines. Methotrexate can cause adverse effects such as myelosuppression, hepatotoxicity, nephrotoxicity, and pulmonary toxicity.
Vorteile Und Einschränkungen Für Laborexperimente
Methotrexate has several advantages for lab experiments. It is a potent chemotherapeutic agent that can be used to study the mechanisms of cell proliferation and apoptosis. Methotrexate can also be used to study the effects of folate depletion on cellular metabolism. However, 6-Methoxy-2H-1,2,4-benzothiadiazine-3-propanoic acid 1,1-dioxide has limitations for lab experiments as it can cause toxicity and cell death at high concentrations.
Zukünftige Richtungen
Methotrexate has several potential future directions. It can be used in combination with other chemotherapeutic agents to enhance its efficacy and reduce its toxicity. Methotrexate can also be used in combination with targeted therapies to improve the treatment of cancer and autoimmune diseases. Methotrexate can also be studied for its potential in the treatment of other diseases such as Alzheimer's disease and Parkinson's disease.
Conclusion:
In conclusion, 6-Methoxy-2H-1,2,4-benzothiadiazine-3-propanoic acid 1,1-dioxide is a potent chemotherapeutic agent that has been extensively studied for its therapeutic potential in various diseases. Methotrexate inhibits the synthesis of DNA, RNA, and proteins by inhibiting DHFR and TS. Methotrexate has several biochemical and physiological effects and can cause adverse effects such as myelosuppression, hepatotoxicity, nephrotoxicity, and pulmonary toxicity. Methotrexate has several advantages and limitations for lab experiments and has several potential future directions.
Synthesemethoden
Methotrexate is synthesized from 2,4-diamino-6-hydroxypyrimidine and 4-aminobenzoic acid. The synthesis involves several steps, including the protection of the amino groups, the formation of the benzothiadiazine ring, and the introduction of the methoxy group. The final product is obtained after deprotection and purification.
Wissenschaftliche Forschungsanwendungen
Methotrexate has been extensively studied for its therapeutic potential in various diseases. In cancer research, 6-Methoxy-2H-1,2,4-benzothiadiazine-3-propanoic acid 1,1-dioxide is used as a chemotherapy agent for the treatment of leukemia, lymphoma, and solid tumors. In rheumatology, 6-Methoxy-2H-1,2,4-benzothiadiazine-3-propanoic acid 1,1-dioxide is used as a disease-modifying antirheumatic drug (DMARD) for the treatment of rheumatoid arthritis and psoriatic arthritis. Methotrexate has also been studied for its potential in the treatment of inflammatory bowel disease, multiple sclerosis, and systemic lupus erythematosus.
Eigenschaften
CAS-Nummer |
101063-97-2 |
|---|---|
Produktname |
6-Methoxy-2H-1,2,4-benzothiadiazine-3-propanoic acid 1,1-dioxide |
Molekularformel |
C11H12N2O5S |
Molekulargewicht |
284.29 g/mol |
IUPAC-Name |
3-(6-methoxy-1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-yl)propanoic acid |
InChI |
InChI=1S/C11H12N2O5S/c1-18-7-2-3-9-8(6-7)12-10(4-5-11(14)15)13-19(9,16)17/h2-3,6H,4-5H2,1H3,(H,12,13)(H,14,15) |
InChI-Schlüssel |
ZDVMBZAHMSUHSS-UHFFFAOYSA-N |
SMILES |
COC1=CC2=C(C=C1)S(=O)(=O)N=C(N2)CCC(=O)O |
Kanonische SMILES |
COC1=CC2=C(C=C1)S(=O)(=O)N=C(N2)CCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



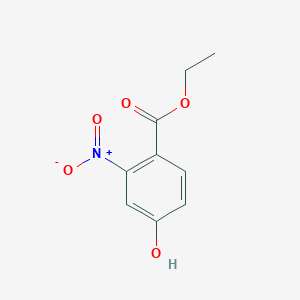
![2-[(1S,2R)-2-(dipropylamino)cyclopropyl]phenol](/img/structure/B27175.png)
